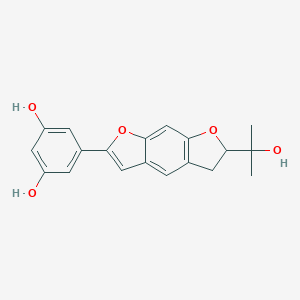

Moracin O

Description

This compound has been reported in Morus lhou, Morus cathayana, and Morus alba with data available.

structure in first source

Properties

IUPAC Name |

5-[6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-19(2,22)18-7-11-3-10-6-15(23-16(10)9-17(11)24-18)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTMYIWMPJSCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123702-97-6 | |

| Record name | Moracin O | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Moracin O: A Technical Guide to Its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin O, a naturally occurring benzofuran derivative, has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from various species of the Morus (mulberry) genus, this compound has demonstrated potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an in-depth look at its interaction with key cellular signaling pathways.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Morus genus. The primary and most commercially viable sources include:

-

Morus alba (White Mulberry): The root bark, often referred to by its traditional names "Sohakuhi" or "Mori Cortex Radicis," is a particularly rich source of this compound.[1] The leaves of Morus alba have also been identified as a source of this compound.

-

Morus lhou and Morus cathayana : These species of mulberry have also been reported to contain this compound.

The concentration of this compound can vary depending on the specific plant part, geographical location, and harvesting time.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. While a standardized, universally adopted protocol with precise yield reporting for pure this compound is not extensively detailed in publicly available literature, a general and effective methodology can be constructed based on established phytochemical techniques.

Experimental Protocols

1. Extraction:

-

Objective: To extract a crude mixture of compounds, including this compound, from the plant material.

-

Protocol:

-

Air-dry the root bark or leaves of Morus alba.

-

Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.

-

Perform exhaustive extraction of the powdered material with 70% ethanol or methanol at room temperature. This can be done by maceration (soaking) for several days or through more rapid techniques like sonication or Soxhlet extraction.

-

Filter the resulting extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Fractionation:

-

Objective: To separate the crude extract into fractions with varying polarities, thereby enriching the fraction containing this compound.

-

Protocol:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Collect each solvent fraction separately. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

-

Evaporate the solvent from each fraction to yield the respective fractionated extracts.

-

3. Chromatographic Purification:

-

Objective: To isolate pure this compound from the enriched fraction. This is typically achieved through a series of column chromatography steps.

-

Protocol:

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

ODS (Octadecylsilane) Column Chromatography:

-

Further purify the this compound-containing fractions using a reverse-phase ODS column.

-

Elute with a gradient of methanol and water.

-

-

Sephadex LH-20 Column Chromatography:

-

Perform a final purification step using a Sephadex LH-20 column with methanol as the eluent to remove any remaining impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For obtaining highly pure this compound, preparative HPLC with a C18 column is the method of choice.

-

A typical mobile phase would be a gradient of acetonitrile and water. The optimal gradient and flow rate would need to be determined empirically.

-

-

Experimental Workflow for this compound Isolation

Data Presentation

Quantitative Data on Extraction and Fractionation

The yield of extracts and fractions can vary significantly based on the starting material and extraction conditions. The following table presents representative data from the fractionation of a 70% ethanol extract of Morus alba root bark.

| Extraction/Fractionation Stage | Starting Material | Yield | Percentage of Total Extract |

| Total Ethanol Extract | 500 g of dried root bark | 42.2 g | 100% |

| n-hexane Fraction | 42.2 g of total extract | 4.4 g | 10.43% |

| Ethyl Acetate Fraction | 42.2 g of total extract | 5.7 g | 13.51% |

| n-butanol Fraction | 42.2 g of total extract | 3.7 g | 8.77% |

| Aqueous Fraction | 42.2 g of total extract | 4.8 g | 11.37% |

Note: Specific yields of pure this compound from these fractions are not consistently reported in the literature.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H-NMR (Chemical Shift δ in ppm, Multiplicity, Coupling Constant J in Hz) | ¹³C-NMR (Chemical Shift δ in ppm) |

| Assignments based on typical moracin structures; specific data for this compound should be confirmed with dedicated analysis. | Assignments based on typical moracin structures; specific data for this compound should be confirmed with dedicated analysis. |

| δ 7.0-7.5 (m, aromatic protons) | δ 150-160 (quaternary carbons) |

| δ 6.0-6.5 (m, aromatic protons) | δ 120-130 (aromatic CH) |

| δ 4.5-5.0 (m, methine protons) | δ 100-115 (aromatic CH) |

| δ 3.0-3.5 (m, methylene protons) | δ 70-80 (methine carbons) |

| δ 1.0-1.5 (s, methyl protons) | δ 40-50 (methylene carbons) |

| δ 20-30 (methyl carbons) |

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific intracellular signaling pathways, most notably the NF-κB and TRAIL-induced apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. This compound has been demonstrated to be a potent inhibitor of this pathway.[1][2] Mechanistically, it has been shown to suppress the phosphorylation of the p65 subunit of NF-κB, which is a key step in its activation and subsequent translocation to the nucleus to initiate the transcription of pro-inflammatory genes. While the exact direct target is still under investigation, it is hypothesized that this compound may interfere with the activity of upstream kinases such as IκB kinase (IKK).

Modulation of the TRAIL-Induced Apoptosis Pathway

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can induce programmed cell death (apoptosis) in cancer cells. This compound has been found to protect certain cell types from TRAIL-induced cellular damage.[1] This protective effect is linked to its inhibition of the NF-κB pathway, which can be activated by TRAIL and lead to inflammatory responses. By suppressing NF-κB activation, this compound may prevent the downstream inflammatory cascade and subsequent cellular damage. The precise mechanism of how this compound affects the formation of the death-inducing signaling complex (DISC) and the activation of key apoptotic proteins like caspase-8 requires further investigation.

References

An In-depth Technical Guide to Moracin O: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Moracin O, a naturally occurring 2-arylbenzofuran with significant therapeutic potential. This document details its chemical structure, physicochemical properties, and key biological activities, with a focus on its mechanisms of action as a neuroprotective, anti-inflammatory, and anticancer agent. Detailed experimental protocols and key data are presented to support further research and development.

Chemical Identity and Physicochemical Properties

This compound is a phenolic compound isolated from the root bark of Morus alba Linn.[1][2] Its chemical structure and key properties are summarized below.

| Identifier | Value |

| IUPAC Name | 5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol[3][4] |

| CAS Number | 123702-97-6[1][5][6] |

| Molecular Formula | C₁₉H₁₈O₅[3][5] |

| Molecular Weight | 326.34 g/mol [5] |

| SMILES | CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O[3] |

Table 1: Chemical Identifiers of this compound

| Property | Description |

| Appearance | White to off-white solid/powder[5][7] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[7] |

| Storage | Long-term storage at -20°C is recommended[2][7] |

Table 2: Physicochemical Properties of this compound

Biological Activities and Potency

This compound exhibits a range of biological activities, making it a compound of interest for drug development. Its primary activities include inhibition of Hypoxia-Inducible Factor-1 (HIF-1), neuroprotection, and anti-inflammatory effects through the modulation of the NF-κB pathway.[1][2][6]

| Biological Activity | Assay System | Potency |

| HIF-1 Inhibition | Cell-based HRE reporter assay in Hep3B cells | IC₅₀: 6.76 nM |

| Neuroprotection | Oxygen-glucose deprivation (OGD)-induced cell death in SH-SY5Y cells | EC₅₀: 12.6 µM[1][2] |

| ROS Production Inhibition | OGD-induced cell death in SH-SY5Y cells | IC₅₀: 0.3 µM[1][2] |

| Cardioprotection | Doxorubicin-induced cardiomyopathy in H9c2 cells | EC₅₀: 4.5 ± 1.3 μM[5] |

| Anti-inflammatory | NF-κB activity in 4T1 cells | Significant inhibition starting at 3 nM |

Table 3: Summary of Key Biological Activities and Potency of this compound

Experimental Protocols

Isolation and Purification of this compound from Morus alba

The following protocol outlines a general procedure for the isolation and purification of this compound from the root bark of Morus alba.

-

Extraction:

-

Air-dried and powdered root bark of Morus alba is extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The biologically active fractions, typically the EtOAc and n-BuOH fractions, are collected.

-

-

Chromatographic Purification:

-

The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by repeated column chromatography on Sephadex LH-20, eluting with methanol, to yield pure this compound.

-

HIF-1α Inhibition Assay

This protocol describes a cell-based reporter assay to evaluate the inhibitory effect of this compound on HIF-1α activity.

-

Cell Culture and Transfection:

-

Human hepatoma (Hep3B) cells are cultured in an appropriate medium.

-

Cells are transiently transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid.

-

-

Compound Treatment and Hypoxia Induction:

-

Transfected cells are pre-treated with various concentrations of this compound for a specified time.

-

Hypoxia is induced by placing the cells in a hypoxic chamber (1% O₂) or by chemical induction with agents like cobalt chloride (CoCl₂).

-

-

Luciferase Assay:

-

After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.

-

The results are expressed as a percentage of the luciferase activity in untreated hypoxic cells.

-

Neuroprotection Assay in SH-SY5Y Cells

This protocol details an assay to assess the neuroprotective effects of this compound against oxygen-glucose deprivation (OGD)-induced cell death in the human neuroblastoma SH-SY5Y cell line.

-

Cell Culture and Differentiation:

-

SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using retinoic acid.

-

-

OGD Induction:

-

The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber to induce OGD.

-

-

This compound Treatment:

-

Cells are treated with different concentrations of this compound during the OGD period.

-

-

Cell Viability Assessment:

-

Cell viability is determined using assays such as the MTT assay, which measures mitochondrial metabolic activity.

-

The protective effect of this compound is quantified by comparing the viability of treated cells to that of untreated OGD-exposed cells.

-

Anti-inflammatory Assay (NF-κB Reporter Assay)

This protocol describes a luciferase reporter assay to measure the inhibitory effect of this compound on the NF-κB signaling pathway.

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., RAW 264.7 macrophages or 4T1 breast cancer cells) is stably transfected with a luciferase reporter construct containing NF-κB response elements.

-

-

Compound Treatment and Stimulation:

-

The cells are pre-treated with various concentrations of this compound.

-

NF-κB activation is induced by stimulating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

-

Luciferase Assay:

-

Following stimulation, cell lysates are prepared, and luciferase activity is measured.

-

The inhibition of NF-κB activity is calculated relative to the stimulated, untreated control.

-

Spectral Data

| Technique | Expected Data |

| ¹H-NMR | Signals corresponding to aromatic protons, a dihydrofuran ring system, and a 2-hydroxypropyl group are expected. |

| ¹³C-NMR | Resonances for aromatic carbons, carbons of the benzofuran core, and the aliphatic carbons of the side chain are anticipated. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₉H₁₈O₅ (326.1154) would be observed. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the 2-arylbenzofuran chromophore are expected. |

Table 4: Expected Spectral Data for this compound

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating key cellular signaling pathways.

Inhibition of HIF-1α Signaling Pathway

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound has been shown to inhibit the accumulation of HIF-1α, thereby blocking these downstream effects.

Caption: this compound inhibits the stabilization of HIF-1α under hypoxic conditions.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. This compound has been shown to suppress NF-κB activation.

Caption: this compound inhibits the activation of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with well-defined chemical properties and significant biological activities. Its ability to inhibit HIF-1α and NF-κB signaling pathways underscores its potential as a lead compound for the development of new therapies for cancer, neurodegenerative diseases, and inflammatory disorders. This guide provides a foundational resource for researchers to further explore and harness the therapeutic potential of this compound.

References

- 1. Moracin M | C14H10O4 | CID 185848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | C19H18O5 | CID 14539883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biorlab.com [biorlab.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity Spectrum of Moracin O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin O, a naturally occurring benzofuran, has emerged as a molecule of significant interest within the scientific community due to its diverse range of biological activities. Isolated from various species of the Morus genus, this compound has demonstrated potent anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, with a focus on its molecular mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of its multifaceted effects.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Quantitative Data: Inhibition of NF-κB Activity

| Cell Line | Inducer | This compound Concentration | Inhibition of NF-κB Activity | Reference |

| 4T1 (murine breast cancer) | - | Starting at 3 nM | Significant Inhibition | [1] |

| RAW264.7 (murine macrophages) | LPS (10 ng/mL) | 0.3, 3, 10, 100, 1000 nM | Dose-dependent inhibition | [3] |

| RAW264.7 (murine macrophages) | Poly(I:C) (10 µg/mL) | 0.3, 3, 10, 100, 1000 nM | Dose-dependent inhibition | [3] |

| RAW264.7 (murine macrophages) | Imiquimod (10 µg/mL) | 0.3, 3, 10, 100, 1000 nM | Dose-dependent inhibition | [3] |

Experimental Protocol: NF-κB Reporter Assay

This protocol is adapted from studies investigating the effect of this compound on NF-κB activation in RAW264.7 macrophage cells.[3]

-

Cell Culture: RAW264.7 cells stably expressing an NF-κB-luciferase reporter gene (RAW264.7-NFκB-Luc2) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.3, 3, 10, 100, or 1000 nM) for 1 hour.

-

Induction: Following pre-treatment, cells are stimulated with a Toll-like receptor (TLR) ligand, such as lipopolysaccharide (LPS; 10 ng/mL), polyinosinic:polycytidylic acid (polyI:C; 10 µg/mL), or imiquimod (10 µg/mL), for 6 hours to induce NF-κB activation.

-

Luciferase Assay: The activity of NF-κB is quantified by measuring the luciferase activity using a luminometer, such as the IVIS imaging system.

-

Data Analysis: The inhibitory effect of this compound on NF-κB activation is calculated relative to the untreated control cells.

Signaling Pathway: this compound Inhibition of NF-κB

Caption: this compound inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.

Anticancer Activity

This compound has demonstrated notable anticancer potential, primarily through the inhibition of Hypoxia-Inducible Factor-1 (HIF-1).[4] HIF-1 is a key transcription factor that enables cancer cells to adapt and survive in the hypoxic tumor microenvironment.

Quantitative Data: Inhibition of HIF-1 Activity

| Cell Line | Assay | This compound IC50 | Reference |

| Hep3B (human liver cancer) | HRE reporter assay | 6.76 nM | [5] |

Experimental Protocol: HIF-1α Inhibition Assay

This protocol is based on a study investigating the inhibitory effect of a this compound analog (MO-460) on HIF-1α accumulation.[6]

-

Cell Culture and Hypoxia Induction: Hep3B cells are cultured under standard conditions. To mimic hypoxia, cells are treated with cobalt chloride (CoCl₂), a chemical inducer of HIF-1α.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Western Blot Analysis: After treatment, total cell lysates are prepared, and the protein levels of HIF-1α are determined by Western blotting using a specific antibody against HIF-1α.

-

Data Analysis: The intensity of the HIF-1α bands is quantified and normalized to a loading control (e.g., β-actin) to determine the dose-dependent inhibitory effect of this compound.

Signaling Pathway: this compound Inhibition of HIF-1α

Caption: this compound inhibits HIF-1α protein synthesis by targeting hnRNPA2B1.

Neuroprotective and Antioxidant Activity

This compound demonstrates significant neuroprotective effects, partly attributed to its potent antioxidant properties. It has been shown to protect neuronal cells from oxidative stress-induced cell death.[7]

Quantitative Data: Neuroprotective and Antioxidant Effects

| Assay | Cell Line / Model | Parameter | Value | Reference |

| Cell Viability | SH-SY5Y (neuroblastoma) | EC₅₀ (OGD-induced cell death) | 12.6 µM | [7] |

| ROS Production | SH-SY5Y (neuroblastoma) | IC₅₀ (OGD-induced ROS) | 0.3 µM | [7] |

| Cardiomyopathy Protection | H9c2 (cardiomyoblasts) | EC₅₀ (doxorubicin-induced) | 4.5 ± 1.3 μM | [8] |

| DPPH Radical Scavenging | - | IC₅₀ | 40.00 µM | |

| Cellular Antioxidant Activity | - | EC₅₀ | 24.92 µM |

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model

This protocol is a standard in vitro model to simulate ischemic conditions.

-

Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a standard medium.

-

OGD Induction: To induce OGD, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a specified period (e.g., 6 hours).

-

Treatment: this compound is added to the culture medium at various concentrations either before or during the OGD period.

-

Reperfusion: After the OGD period, the medium is replaced with a standard glucose-containing medium, and the cells are returned to normoxic conditions for a further incubation period (e.g., 24 hours).

-

Assessment of Neuroprotection: Cell viability is assessed using assays like the MTT assay, and reactive oxygen species (ROS) production can be measured using fluorescent probes like DCFH-DA.

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for assessing the antioxidant activity of this compound using the DPPH assay.

Antimicrobial Activity

While less extensively studied than its other properties, some members of the moracin family have demonstrated antimicrobial effects. Further investigation is warranted to fully characterize the antimicrobial spectrum of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Conclusion

This compound is a promising natural product with a broad spectrum of biological activities that are of significant interest for drug discovery and development. Its ability to modulate key signaling pathways, such as NF-κB and HIF-1, underscores its potential as a therapeutic agent for a variety of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to further elucidating the therapeutic potential of this remarkable molecule. Continued investigation into its antimicrobial properties and in vivo efficacy is highly encouraged.

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]

- 4. sciencellonline.com [sciencellonline.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Unveiling the Seasonal and Varietal Effects on Phenolic Compounds of Moroccan Olive Leaves for Effective Valorization [mdpi.com]

- 7. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yenepoya.res.in [yenepoya.res.in]

Moracin O: A Technical Guide to its Mechanism of Action as a HIF-1α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular mechanism by which Moracin O, a naturally occurring benzofuran, inhibits the activity of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and a key target in cancer therapy due to its role in tumor progression, angiogenesis, and metastasis. This compound exerts its inhibitory effect through a novel mechanism, distinct from the canonical proteasomal degradation pathway of HIF-1α. It directly targets the RNA-binding protein heterogeneous nuclear ribonucleoprotein A2B1 (hnRNPA2B1). This interaction allosterically inhibits the binding of hnRNPA2B1 to the 3'-untranslated region (3'-UTR) of HIF-1α messenger RNA (mRNA), thereby suppressing the initiation of HIF-1α translation. This guide consolidates the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development efforts in the field of oncology.

Introduction

Solid tumors frequently develop regions of low oxygen tension, or hypoxia, which activates the transcription factor HIF-1. HIF-1 is a heterodimeric protein composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylation and subsequent ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of numerous genes that promote tumor survival and progression. Consequently, inhibiting HIF-1α has emerged as a promising strategy for cancer therapy.

This compound, a natural product isolated from Morus species, has been identified as a potent inhibitor of HIF-1α. This document details its unique mechanism of action, which involves the modulation of mRNA translation rather than protein degradation.

Core Mechanism of Action: Inhibition of HIF-1α Translation

The primary mechanism of action of this compound as a HIF-1α inhibitor is the suppression of HIF-1α protein synthesis at the translational level.[1][2] This is achieved through its interaction with the RNA-binding protein hnRNPA2B1.[1][2]

Direct Binding to hnRNPA2B1

This compound directly binds to the C-terminal glycine-rich domain of hnRNPA2B1.[1][2] This interaction is crucial for its inhibitory activity.

Disruption of the hnRNPA2B1-HIF-1α mRNA Complex

The binding of this compound to hnRNPA2B1 induces a conformational change that prevents hnRNPA2B1 from associating with the 3'-untranslated region (3'-UTR) of HIF-1α mRNA.[1][2] The interaction between hnRNPA2B1 and the HIF-1α 3'-UTR is essential for the initiation of HIF-1α translation. By disrupting this complex, this compound effectively blocks the synthesis of the HIF-1α protein.[1][2]

The following diagram illustrates the signaling pathway of this compound's inhibitory action on HIF-1α.

Caption: this compound inhibits HIF-1α by binding to hnRNPA2B1, preventing its interaction with the 3'-UTR of HIF-1α mRNA and blocking translation.

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound on HIF-1α

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | Hep3B | HRE-luciferase reporter | 6.76 | Cui et al., 2009 |

| This compound | Hep3B | HIF-1α accumulation (Western Blot) | ~10 | Cui et al., 2009 |

Table 2: Structure-Activity Relationship (SAR) of this compound Analogues on HIF-1α Inhibition

| Compound | R1 | R2 | R3 | R4 | IC50 (µM) | Reference |

| This compound | H | OH | H | H | 6.76 | Xia et al., 2011 |

| Analogue 1 | OMe | H | H | H | > 50 | Xia et al., 2011 |

| Analogue 2 | H | H | OH | H | 12.5 | Xia et al., 2011 |

| Analogue 3 | H | OH | H | OMe | 3.2 | Xia et al., 2011 |

Note: The specific modifications for R1-R4 correspond to positions on the benzofuran scaffold as detailed in Xia et al., 2011.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Hypoxia Induction

-

Cell Line: Human hepatoma Hep3B cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Hypoxia Induction: For hypoxia experiments, cells are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the indicated times. Alternatively, chemical hypoxia can be induced by treating cells with 100 µM CoCl2.

Western Blot Analysis for HIF-1α Accumulation

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (30-50 µg) are separated by 8% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α, 1:1000 dilution). An antibody against β-actin (e.g., mouse anti-β-actin, 1:5000 dilution) is used as a loading control.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the workflow for Western Blot analysis.

Caption: A streamlined workflow for the detection of HIF-1α protein levels via Western Blotting.

RNA Immunoprecipitation (RIP) Assay

-

Cell Lysis and Cross-linking: Hep3B cells are treated with 1% formaldehyde in PBS for 10 minutes at room temperature to cross-link proteins to RNA. The reaction is quenched with 0.125 M glycine. Cells are then lysed in RIP buffer (150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5 mM DTT, 0.5% NP-40, and RNase inhibitor).

-

Immunoprecipitation: Cell lysates are incubated with protein A/G beads conjugated with an anti-hnRNPA2B1 antibody or control IgG overnight at 4°C.

-

Washing and Elution: The beads are washed extensively with RIP buffer. The RNA-protein complexes are eluted, and the cross-links are reversed by heating at 70°C with proteinase K.

-

RNA Purification and RT-qPCR: RNA is purified using a standard phenol-chloroform extraction method. The abundance of HIF-1α mRNA is quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers specific for the 3'-UTR of HIF-1α mRNA.

Luciferase Reporter Assay

-

Plasmid Construction: A luciferase reporter plasmid is constructed by cloning the 3'-UTR of human HIF-1α mRNA downstream of the firefly luciferase gene in a suitable vector (e.g., pGL3).

-

Transfection and Treatment: Hep3B cells are co-transfected with the HIF-1α 3'-UTR luciferase reporter plasmid and a Renilla luciferase control vector. After 24 hours, cells are treated with various concentrations of this compound under hypoxic conditions.

-

Luciferase Activity Measurement: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

This compound presents a compelling profile as a HIF-1α inhibitor with a unique mechanism of action. By targeting the translational machinery of HIF-1α through the RNA-binding protein hnRNPA2B1, it offers a novel therapeutic strategy for cancers that are dependent on the HIF-1 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers aiming to further investigate and exploit the therapeutic potential of this compound and its analogues. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for combination therapies to enhance its anti-cancer effects.

References

In Vitro Neuroprotective Mechanisms of Moracin O: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, primarily mediated by activated microglia, is a significant contributor to the pathogenesis of various neurodegenerative diseases. The overproduction of pro-inflammatory mediators, such as nitric oxide (NO), can lead to neuronal damage and death. Moracin O, a natural stilbenoid, has demonstrated notable anti-inflammatory properties in vitro, positioning it as a compound of interest for neuroprotective therapeutic strategies. This technical guide provides a detailed overview of the in vitro evidence for this compound's neuroprotective effects, focusing on its potent inhibition of nitric oxide production in activated microglial cells. This document outlines the experimental protocols for assessing these effects, presents the quantitative data in a clear, tabular format, and visualizes the key signaling pathways and experimental workflows.

Core Neuroprotective Action: Anti-Neuroinflammation

The primary evidence for the neuroprotective potential of this compound stems from its ability to modulate neuroinflammatory responses. Specifically, in vitro studies have shown that this compound can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. Microglia are the resident immune cells of the central nervous system, and their over-activation can lead to a chronic inflammatory state that is detrimental to neurons. By curbing the production of NO, a key inflammatory and cytotoxic molecule, this compound helps to mitigate this inflammatory cascade, thereby creating a more favorable environment for neuronal survival.

Inhibition of Nitric Oxide Production in BV-2 Microglial Cells

The murine BV-2 microglial cell line is a widely used model for studying neuroinflammation. When stimulated with LPS, a component of gram-negative bacteria, BV-2 cells mimic an activated inflammatory state, which includes the upregulation of inducible nitric oxide synthase (iNOS) and the subsequent release of large amounts of NO.

Research by Nassra and colleagues in 2013 demonstrated that this compound is a potent inhibitor of LPS-induced NO production in BV-2 cells.[1] The study evaluated the effects of this compound at two different concentrations, 5 µM and 10 µM, and measured both its impact on cell viability and its ability to suppress NO release.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from the key in vitro experiments on this compound.

Table 1: Effect of this compound on Cell Viability in LPS-Stimulated BV-2 Microglial Cells

| Concentration of this compound | Cell Viability (% of LPS Control) |

| 5 µM | 100.0% |

| 10 µM | 97.4% |

| [Source: Nassra et al., 2013.[1][2]] |

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells

| Concentration of this compound | NO Production (% of LPS Control) |

| 5 µM | 71.4% |

| 10 µM | 54.3% |

| [Source: Nassra et al., 2013.[1][2]] |

These data indicate that this compound significantly reduces NO production in a dose-dependent manner, without exerting significant cytotoxicity at the tested concentrations.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this whitepaper, based on established in vitro neuroinflammation and neuroprotection assays.

Cell Culture and Treatment

-

Cell Line: Murine BV-2 microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Experimental Plating: For nitric oxide and viability assays, cells are typically seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment Protocol:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with various concentrations of this compound (e.g., 5 µM and 10 µM) for 1-2 hours.

-

Lipopolysaccharide (LPS) is then added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

-

The cells are incubated for a further 24 hours before analysis.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in distilled water.

-

Nitrite Standard: Sodium nitrite (NaNO2) for generating a standard curve.

-

-

Procedure:

-

After the 24-hour incubation period, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A is added to each well, and the plate is incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B is then added to each well, and the plate is incubated for a further 10 minutes at room temperature, protected from light.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is calculated by comparison with the sodium nitrite standard curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Procedure:

-

After the 24-hour treatment period, the culture medium is removed from the wells.

-

100 µL of fresh medium and 10 µL of MTT solution are added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The medium containing MTT is then removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (LPS-treated cells without this compound).

-

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound's Anti-inflammatory Effect

The inhibition of nitric oxide production by this compound is likely mediated through the downregulation of the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is primarily controlled by the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). The following diagram illustrates this proposed pathway.

Caption: Proposed mechanism of this compound's inhibition of neuroinflammation.

Experimental Workflow for Assessing In Vitro Anti-Neuroinflammatory Effects

The following diagram outlines the general workflow for testing a compound's ability to reduce inflammatory markers in microglial cells.

Caption: Workflow for in vitro anti-neuroinflammatory screening.

Conclusion and Future Directions

The available in vitro data strongly suggest that this compound possesses significant anti-neuroinflammatory properties, primarily through the inhibition of nitric oxide production in activated microglia. This mechanism is a cornerstone of neuroprotection, as it directly addresses a key driver of neuronal damage in many pathological conditions of the central nervous system.

While these findings are promising, further research is warranted to fully elucidate the neuroprotective potential of this compound. Future in vitro studies should focus on:

-

Direct Neuronal Effects: Investigating the ability of this compound to protect neuronal cell lines (e.g., SH-SY5Y, PC12) from various insults, such as oxidative stress (H2O2) and excitotoxicity (glutamate).

-

Mechanism of Action: Delving deeper into the specific molecular targets of this compound, including its effects on iNOS expression and the upstream NF-κB signaling pathway.

-

Antioxidant Properties: Quantifying the direct antioxidant and radical-scavenging capabilities of this compound.

-

Anti-Apoptotic Effects: Assessing the impact of this compound on key apoptotic markers, such as the Bax/Bcl-2 ratio and caspase-3 activity, in neuronal cells under stress.

A comprehensive understanding of these aspects will be crucial for advancing this compound as a potential therapeutic candidate for neurodegenerative diseases.

References

Moracin O: A Technical Guide on its Role in Mitigating Oxidative Stress

Executive Summary

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in numerous diseases, including neurodegenerative disorders, inflammation, and cancer. Moracin O, a 2-arylbenzofuran natural product isolated from Morus alba (white mulberry), has emerged as a potent bioactive compound with significant cytoprotective properties. This technical guide provides an in-depth analysis of the mechanisms by which this compound mitigates oxidative stress, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the core signaling pathways involved. The evidence indicates that this compound exerts its effects not only through potential direct radical scavenging but primarily by modulating key cellular signaling pathways, such as NF-κB and HIF-1, thereby reducing ROS production and protecting against oxidative damage.

Mechanisms of Action in Reducing Oxidative Stress

This compound employs a multi-pronged approach to combat oxidative stress, targeting critical signaling cascades that are activated during cellular stress events.

Inhibition of Pro-inflammatory NF-κB Signaling

Oxidative stress and inflammation are intricately linked, with each process capable of inducing and amplifying the other. A key mediator in this cycle is the transcription factor Nuclear Factor-kappa B (NF-κB). Under conditions of oxidative stress, ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate into the nucleus. Once in the nucleus, NF-κB promotes the transcription of a wide array of pro-inflammatory genes, which can further exacerbate ROS production.

This compound has been demonstrated to be a potent inhibitor of the NF-κB pathway.[1][2][3] Studies show that this compound can suppress NF-κB activity, thereby preventing the nuclear translocation of its subunits and subsequent pro-inflammatory gene expression.[1] This action effectively breaks the positive feedback loop between oxidative stress and inflammation, representing a primary mechanism for its protective effects.[4][5]

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

In vitro models of ischemia, such as Oxygen-Glucose Deprivation (OGD), create a hypoxic environment that robustly induces oxidative stress. A master regulator of the cellular response to hypoxia is the transcription factor HIF-1. Under such conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes that regulate processes like angiogenesis and glycolysis. However, prolonged HIF-1α activation can also contribute to cell death and inflammation.

This compound and its synthetic analogs are potent inhibitors of HIF-1α accumulation and activity.[6][7] The mechanism involves binding to the RNA-binding protein hnRNPA2B1, which prevents it from binding to the 3'-untranslated region of HIF-1α mRNA, thereby inhibiting the initiation of its translation.[7][8] By suppressing HIF-1α protein synthesis, this compound disrupts the cellular adaptive response to hypoxia that can otherwise become pathological under severe oxidative stress.[9]

Potential Mechanisms: Direct Scavenging and Nrf2 Activation

While direct experimental evidence for this compound is pending, theoretical studies on structurally related moracins (Moracin C, M, and T) provide insight into likely antioxidant mechanisms. Density functional theory (DFT) calculations suggest that moracins can neutralize free radicals through mechanisms such as Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF).[10][11][12][13] These studies indicate the hydroxyl groups on the benzofuran scaffold are key to this radical scavenging capability.

Furthermore, a central pathway for cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a host of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and Catalase. Many phenolic natural products are known activators of this pathway.[14][15] Given its structure and its demonstrated ability to reduce ROS, it is plausible that this compound also activates the Nrf2 pathway, though this requires direct experimental confirmation.

Quantitative Data on Efficacy

The following table summarizes the key quantitative data reported for this compound in cellular models of oxidative stress. The data highlights its potent activity at sub-micromolar and low-micromolar concentrations.

| Parameter | Value | Cell Line | Model / Condition | Reference |

| ROS Production Inhibition | IC₅₀ = 0.3 µM | SH-SY5Y (Neuroblastoma) | Oxygen-Glucose Deprivation (OGD) | [16] |

| Cell Viability Enhancement | EC₅₀ = 12.6 µM | SH-SY5Y (Neuroblastoma) | Oxygen-Glucose Deprivation (OGD) | [16] |

| NF-κB Activity Inhibition | Significant at ≥ 3 nM | 4T1 (Murine Breast Cancer) | TRAIL-induced activation | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the role of this compound in reducing oxidative stress.

Oxygen-Glucose Deprivation (OGD) to Induce Ischemic Stress

The OGD model is a widely used in vitro method to simulate ischemic and hypoxic conditions that lead to severe oxidative stress.[17][18][19]

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a suitable multi-well plate and culture until they reach approximately 80% confluency.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 1-2 hours).

-

Induction of OGD: Wash the cells with a glucose-free balanced salt solution (e.g., glucose-free DMEM).[18]

-

Replace the wash solution with fresh glucose-free medium that has been previously deoxygenated by bubbling with a gas mixture of 95% N₂ / 5% CO₂.

-

Immediately transfer the plate to a hypoxic chamber or incubator with a controlled atmosphere (e.g., <1% O₂, 5% CO₂, 94% N₂) at 37°C.[18][20]

-

Incubate for the desired duration (e.g., 2-8 hours), depending on the cell type and desired injury level.

-

Reoxygenation (Optional): To model reperfusion injury, terminate OGD by replacing the glucose-free medium with normal, glucose-containing culture medium and returning the plate to a standard normoxic incubator (95% air, 5% CO₂).[20]

-

Assessment: Following the OGD or OGD/reoxygenation period, assess cell viability (e.g., using an MTT or WST-1 assay) or perform other downstream analyses.

Measurement of Intracellular ROS (H₂DCFDA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) assay is a common method for quantifying intracellular ROS levels.[21][22]

-

Reagent Preparation: Prepare a stock solution of H₂DCFDA in DMSO. Immediately before use, dilute the stock solution to a final working concentration (e.g., 10-20 µM) in a serum-free medium or buffer.[23]

-

Cell Treatment: Culture and treat cells with this compound and an oxidative stressor as described in the OGD protocol (4.1).

-

Dye Loading: After treatment, remove the medium and wash the cells once with a warm buffer (e.g., PBS).

-

Add the H₂DCFDA working solution to each well and incubate the plate at 37°C for 30-45 minutes, protected from light.[22] During this time, intracellular esterases cleave the acetate groups, trapping the probe inside the cells.

-

Measurement: After incubation, wash the cells to remove the excess probe. Add a clear buffer or phenol red-free medium to the wells.

-

Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[21] The fluorescence intensity is directly proportional to the level of intracellular ROS that has oxidized the probe to its fluorescent form, DCF.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB and is a highly sensitive method to screen for inhibitors.[16][24]

-

Cell Line: Use a cell line that has been stably or transiently transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites (response elements).[25]

-

Plating and Treatment: Seed the reporter cells in an opaque, white-walled 96-well plate. Allow cells to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or a Toll-like receptor (TLR) ligand, to the wells to induce NF-κB activation.[4][26] Incubate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.

-

Cell Lysis: Remove the medium and wash the cells with PBS. Add a passive lysis buffer to each well and incubate for ~15 minutes at room temperature with gentle shaking to lyse the cells.[24][26]

-

Luminescence Reading:

-

Transfer the cell lysate to an opaque assay plate.

-

Use a luminometer with automatic injectors.

-

Inject the luciferase assay reagent (containing the substrate, luciferin) into the well.

-

Immediately measure the resulting luminescence. The light output is proportional to the amount of expressed luciferase, which reflects the transcriptional activity of NF-κB.

-

Note: For transient transfections, a co-transfected control plasmid (e.g., Renilla luciferase) is often used to normalize for transfection efficiency.[26]

-

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for conditions underpinned by oxidative stress. Its established ability to inhibit both the pro-inflammatory NF-κB pathway and the hypoxia-responsive HIF-1 pathway provides a robust, dual-action mechanism for cellular protection in ischemic and inflammatory environments.

Future research should focus on several key areas:

-

Nrf2 Pathway Activation: Direct experimental investigation is required to confirm the hypothesis that this compound can activate the Nrf2/ARE pathway, which would solidify its status as a comprehensive antioxidant agent.

-

In Vivo Efficacy: Translating the potent in vitro findings to in vivo models of oxidative stress-related diseases (e.g., ischemic stroke, neurodegeneration) is a critical next step.

-

Pharmacokinetics and Safety: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to evaluate its viability as a clinical drug candidate.

References

- 1. Anti-inflammatory compounds this compound and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti‑inflammatory compounds this compound and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Anti-inflammatory compounds this compound and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of the natural product moracin-O derived MO-460 and its targeting protein hnRNPA2B1 on HIF-1α inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of the natural product moracin-O derived MO-460 and its targeting protein hnRNPA2B1 on HIF-1α inhibition | CiNii Research [cir.nii.ac.jp]

- 9. HIF-1α protects against oxidative stress by directly targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical insights into the antioxidant activity of moracin T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Quantum Mechanical Predictions of the Antioxidant Capability of Moracin C Isomers [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 17. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 18. Oxygen Glucose Deprivation (OGD) Model [bio-protocol.org]

- 19. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. doc.abcam.com [doc.abcam.com]

- 22. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 23. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bowdish.ca [bowdish.ca]

- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Moracin O Analogues and Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin O, a member of the moracin family of 2-arylbenzofuran natural products, and its analogues have garnered significant attention in the scientific community for their diverse and potent biological activities. Primarily isolated from various species of the Morus genus (mulberry), these compounds have demonstrated promising potential in several therapeutic areas, including oncology, inflammation, and neuroprotection. This technical guide provides an in-depth overview of this compound analogues and derivatives from natural sources, focusing on their isolation, biological activities, and underlying mechanisms of action.

Natural Sources and Isolation

This compound and its derivatives are predominantly found in the root bark, stem bark, and leaves of Morus species, such as Morus alba, Morus lhou, and Morus macroura.[1] The isolation of these compounds typically involves solvent extraction followed by a series of chromatographic purification steps.

Experimental Protocols

General Isolation and Purification Protocol:

A general workflow for the isolation and purification of moracin derivatives from Morus species is depicted below.

Detailed Methodologies:

-

Extraction: Dried and powdered plant material is typically extracted with a polar solvent, such as 70% aqueous methanol, often with the aid of ultrasonication to enhance efficiency.[2]

-

Fractionation: The crude extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, diethyl ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[2]

-

Chromatographic Purification: The resulting fractions are further purified using a combination of column chromatography techniques, including silica gel, octadecylsilyl (ODS), and Sephadex LH-20 column chromatography.[2]

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC, typically with a C18 reverse-phase column and a gradient elution system of water and acetonitrile.[3]

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Biological Activities and Quantitative Data

This compound analogues and derivatives exhibit a wide range of biological activities. The following tables summarize the available quantitative data for some of these activities.

Anticancer Activity

The anticancer potential of this compound and its analogues is primarily attributed to their ability to inhibit Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cancer progression.[4]

| Compound | Cell Line | Assay | IC₅₀ | Reference |

| This compound | Hep3B | HIF-1α activity | 6.76 nM | [5] |

| Moracin P | Hep3B | HIF-1α activity | 10.7 nM | [6] |

Anti-inflammatory Activity

This compound and its analogues have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[7][8]

| Compound | Cell Line | Assay | Concentration/Effect | Reference |

| This compound | 4T1 | NF-κB activity | Significant inhibition at 3 nM | [7] |

| Moracin P | 4T1 | NF-κB activity | Significant inhibition at 3 nM | [7] |

Neuroprotective Activity

Certain this compound derivatives have demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death.

| Compound | Cell Line | Assay | EC₅₀/IC₅₀ | Reference |

| This compound | SH-SY5Y | OGD-induced cell death | EC₅₀ = 12.6 µM | |

| This compound | SH-SY5Y | OGD-induced ROS production | IC₅₀ = 0.3 µM |

Enzyme Inhibitory Activity

Moracin derivatives have been found to inhibit various enzymes, including α-glucosidase and PCSK9.

| Compound | Target Enzyme | Assay | % Inhibition / IC₅₀ | Reference |

| Moracin C analogue (Compound 7) | PCSK9 | mRNA expression in HepG2 cells | 97.1% inhibition at 20 µM | [3][9][10] |

| Moracin M | Tyrosinase | Tyrosinase inhibition | IC₅₀ = 8.0 µM | [11] |

Antimicrobial Activity

Some moracin derivatives have shown activity against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Moracin C | Staphylococcus aureus | 32 | |

| Chalcomoracin | Staphylococcus aureus | 4 |

Signaling Pathways

NF-κB Signaling Pathway

This compound and P have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates the canonical NF-κB signaling pathway and the potential point of intervention by this compound and its analogues.

HIF-1α Signaling Pathway

The inhibition of HIF-1α is a key mechanism for the anticancer activity of this compound and its derivatives. The following diagram illustrates the HIF-1α signaling pathway under hypoxic conditions and the inhibitory action of this compound analogues.

Experimental Protocols for Biological Assays

HIF-1α Inhibition Assay (HRE Reporter Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of HIF-1.

-

Cell Culture: Human hepatoma (Hep3B) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transfection: Cells are transiently co-transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

-

Treatment: After 24 hours, cells are treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Hypoxia Induction: Cells are then incubated under hypoxic conditions (e.g., 1% O₂) for 16-24 hours.

-

Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.

-

Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the hypoxia-induced luciferase activity.[5]

NF-κB Luciferase Reporter Assay

This assay is used to screen for compounds that modulate the NF-κB signaling pathway.

-

Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., 4T1-NF-κB-luc) is used.

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, Moracin P) for a specified period (e.g., 24 hours).

-

Stimulation (Optional): In some protocols, cells are stimulated with an NF-κB activator (e.g., TNF-α) to induce a response.

-

Luciferase Assay: A luciferase assay reagent is added to the wells, and luminescence is measured using a plate reader.

-

Data Analysis: The inhibitory effect on NF-κB activation is calculated relative to the untreated control.[7]

PCSK9 mRNA Expression Assay (Quantitative RT-PCR)

This assay quantifies the effect of compounds on the gene expression of PCSK9.

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media.

-

Treatment: Cells are treated with the test compounds (e.g., Moracin C derivatives) at a specific concentration (e.g., 20 µM) for 24 hours.

-

RNA Isolation: Total RNA is extracted from the cells using a suitable kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): qPCR is performed using primers specific for PCSK9 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of PCSK9 mRNA is calculated using the ΔΔCt method.[3][9]

Conclusion

This compound analogues and derivatives from natural sources represent a promising class of bioactive compounds with a wide array of pharmacological activities. Their potent inhibitory effects on key signaling pathways, such as NF-κB and HIF-1α, underscore their potential for the development of novel therapeutics for cancer, inflammatory diseases, and other conditions. This technical guide provides a comprehensive overview of the current knowledge on these fascinating molecules, offering valuable information for researchers and drug development professionals interested in exploring their therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationships, optimize their pharmacological properties, and translate these promising natural products into clinical applications.

References

- 1. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIF-1α inhibitors: synthesis and biological evaluation of novel this compound and P analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory compounds this compound and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Moracin C and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Moracin O: A Potent Modulator of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Moracin O, a naturally occurring benzofuran, has emerged as a significant anti-inflammatory agent with profound effects on the nuclear factor-kappa B (NF-κB) signaling pathway. This critical pathway plays a central role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. Dysregulation of NF-κB signaling is implicated in a wide array of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the NF-κB pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and drug development efforts.

Introduction

The NF-κB family of transcription factors are pivotal mediators of the inflammatory response. In their inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon stimulation by various pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of phosphorylation events is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing its translocation into the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes, including those encoding pro-inflammatory cytokines and chemokines.

This compound, isolated from Morus alba (white mulberry), has demonstrated significant potential in modulating this pathway. This guide will delve into the specific mechanisms by which this compound exerts its inhibitory effects on NF-κB signaling, providing a valuable resource for scientists investigating novel anti-inflammatory therapeutics.

Quantitative Data on the Effects of this compound on the NF-κB Signaling Pathway

The inhibitory effects of this compound on the NF-κB signaling pathway have been quantified in various cellular models. The following tables summarize the key findings, providing a clear comparison of its potency across different assays and cell types.

| Assay | Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |

| NF-κB Luciferase Reporter Assay | 4T1 (Murine breast cancer) | - | Starting at 3 nM | Significant inhibition of NF-κB activity | [1] |

| NF-κB Luciferase Reporter Assay | RAW264.7 (Murine macrophages) | TLR Ligands (IMQ, polyI:C, LPS) | 0.3 - 1000 nM | Dose-dependent inhibition of NF-κB activation | |

| IL-6 Production | A549 (Human lung carcinoma) | IL-1β | 10 - 100 µM | Inhibition of IL-6 production | |

| Western Blot (p-p65 & p-IκBα) | Primary nucleus pulposus cells | LPS | 5, 10, 20 µM | Reversal of LPS-induced increase in p-p65 and p-IκBα |

Molecular Mechanisms of this compound in the NF-κB Pathway

This compound has been shown to interfere with multiple key steps in the NF-κB signaling cascade, ultimately leading to a reduction in the transcription of pro-inflammatory genes.

Inhibition of IκBα Phosphorylation and Degradation

A critical control point in the NF-κB pathway is the phosphorylation and subsequent degradation of IκBα. Moracin has been observed to inhibit the LPS-induced phosphorylation of IκBα in primary nucleus pulposus cells. By preventing the phosphorylation of IκBα, this compound effectively blocks its degradation, thereby keeping NF-κB sequestered in the cytoplasm.

Reduction of p65 Phosphorylation and Nuclear Translocation

Following the degradation of IκBα, the p65 subunit of NF-κB is typically phosphorylated and translocates to the nucleus. Studies have demonstrated that moracin treatment can reverse the LPS-induced increase in the phosphorylation of the p65 subunit. This inhibition of p65 phosphorylation likely contributes to the observed reduction in its nuclear translocation, a key step for its transcriptional activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway.

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantify the transcriptional activity of NF-κB.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., 4T1-NF-κB-luc or RAW264.7-NF-κB-luc).

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Stimulus (e.g., LPS, TNF-α).

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the transfected cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist (e.g., LPS at 100 ng/mL) for a defined time (e.g., 6 hours).

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase).

Western Blot Analysis for Phosphorylated and Total NF-κB Pathway Proteins

Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated forms of IKKβ, IκBα, and p65.

Materials:

-

Cell line of interest (e.g., primary nucleus pulposus cells, RAW264.7).

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Stimulus (e.g., LPS).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-